molecular formula C28H38N2O6 B11167374 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide

2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]acetamide

Cat. No.: B11167374
M. Wt: 498.6 g/mol
InChI Key: OHHGAKQLCZCHGB-UHFFFAOYSA-N
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Description

N-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is a complex organic compound that features a combination of isoquinoline and chromen structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves multiple steps, starting with the preparation of the isoquinoline and chromen intermediates. The key steps include:

    Synthesis of Isoquinoline Intermediate: The isoquinoline intermediate can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Synthesis of Chromen Intermediate: The chromen intermediate can be synthesized via the Pechmann condensation, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Coupling Reaction: The final step involves coupling the isoquinoline and chromen intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups in the chromen and isoquinoline moieties can be reduced to alcohols using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: The amide bond can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMP, Jones reagent

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

    Oxidation: Ketones and carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioamides, and esters

Scientific Research Applications

N-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting neurological disorders, due to its isoquinoline moiety.

    Pharmacology: It can be studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Materials Science: The chromen moiety can be exploited for the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of N-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as acetylcholinesterase and monoamine oxidase.

    Pathways Involved: Inhibition of enzyme activity, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4A-HYDROXY-DECALIN-2-YL)-3-OXOPROPYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
  • N-[3-(4A-HYDROXY-TETRAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE

Uniqueness

N-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE is unique due to its combination of isoquinoline and chromen moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H38N2O6

Molecular Weight

498.6 g/mol

IUPAC Name

N-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C28H38N2O6/c1-3-4-7-20-16-26(33)36-27-19(2)23(10-9-22(20)27)35-18-24(31)29-14-11-25(32)30-15-13-28(34)12-6-5-8-21(28)17-30/h9-10,16,21,34H,3-8,11-15,17-18H2,1-2H3,(H,29,31)

InChI Key

OHHGAKQLCZCHGB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)N3CCC4(CCCCC4C3)O

Origin of Product

United States

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